molecular formula C15H19N B13604029 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile

Cat. No.: B13604029
M. Wt: 213.32 g/mol
InChI Key: SOPOJAGWCJCEQX-UHFFFAOYSA-N
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Description

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring attached to a carbonitrile group and a benzyl group substituted with three methyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of cyclobutanone with 2,4,6-trimethylbenzyl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base and various nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the carbonitrile group can facilitate interactions with nucleophiles, while the benzyl group may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

    1-Benzylcyclobutane-1-carbonitrile: Lacks the methyl substitutions on the benzyl group.

    1-(2,4-Dimethylbenzyl)cyclobutane-1-carbonitrile: Has two methyl groups instead of three.

    1-(2,6-Dimethylbenzyl)cyclobutane-1-carbonitrile: Methyl groups are positioned differently.

Uniqueness: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carbonitrile is unique due to the specific arrangement of methyl groups on the benzyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness may result in distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C15H19N/c1-11-7-12(2)14(13(3)8-11)9-15(10-16)5-4-6-15/h7-8H,4-6,9H2,1-3H3

InChI Key

SOPOJAGWCJCEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2(CCC2)C#N)C

Origin of Product

United States

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